2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
描述
2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound featuring a thienopyrazole core substituted with a 3-chlorophenyl group. The thienopyrazole scaffold is notable in medicinal chemistry for its versatility in drug design, often contributing to hydrogen bonding and π-π stacking interactions with biological targets .
属性
IUPAC Name |
2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-7-2-1-3-8(4-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHAFLZSDSYPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214542-51-5 | |
| Record name | 2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
It’s known that pyrazoline derivatives, which this compound is a part of, have been found to be pharmacologically active and are present in several marketed molecules with a wide range of uses .
Mode of Action
Pyrazoline derivatives have been known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrazoline derivatives have been found to affect a variety of biochemical pathways, again depending on the specific derivative and target .
Result of Action
Pyrazoline derivatives have been found to have a wide range of effects at the molecular and cellular level .
生物活性
2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound characterized by its thienopyrazole core, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases. Its molecular formula is with a molecular weight of approximately 249.73 g/mol.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole structure with a chloro-substituted phenyl group. The presence of nitrogen and sulfur atoms in its structure enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.73 g/mol |
| CAS Number | 214542-52-6 |
Biological Activities
Research has indicated that thienopyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Studies have shown that thieno[2,3-c]pyrazole compounds can act as antioxidants. For instance, they have been tested against the toxicity of 4-nonylphenol in fish models, demonstrating protective effects on erythrocytes by reducing malformations caused by oxidative stress .
- Antimicrobial Properties : Thienopyrazoles have been reported to possess antimicrobial activity against various pathogens. The specific mechanisms often involve disruption of cellular processes in bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes.
- Anticancer Potential : Certain thienopyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Phosphodiesterase Inhibition : Compounds within this class have been identified as selective inhibitors of phosphodiesterase enzymes (e.g., PDE7), which are implicated in allergic and inflammatory diseases .
Study on Antioxidant Activity
In a study involving the African catfish (Clarias gariepinus), new thieno[2,3-c]pyrazole compounds were assessed for their antioxidant properties against 4-nonylphenol toxicity. The results indicated a significant reduction in altered erythrocytes when treated with these compounds compared to controls.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole Compound (7a) | 12 ± 1.03 |
| Thieno[2,3-c]pyrazole Compound (7b) | 0.6 ± 0.16 |
This study highlights the potential of thienopyrazole compounds as protective agents against oxidative damage in aquatic species .
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-chlorobenzaldehyde and thiosemicarbazide. The mechanism of action is believed to involve interactions with specific biological targets like enzymes or receptors, leading to modulation of cellular signaling pathways .
科学研究应用
2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a chemical compound with a thieno[3,4-c]pyrazole core substituted with a chloro-phenyl group. Its molecular formula is C11H10ClN3S, and it has a molecular weight of approximately 249.73 g/mol. The presence of nitrogen and sulfur atoms in its structure contributes to its reactivity.
Note: The search results contain information on the applications of pyrazole derivatives in general. However, detailed case studies and comprehensive data tables specifically for this compound are not available in the provided search results.
Scientific Research Applications
This compound is a versatile material with applications in diverse scientific research fields. Thienopyrazole derivatives, including this compound, have demonstrated diverse biological activities and potential as:
Reactions
The reactivity of this compound can lead to the creation of derivatives with altered biological properties. Common reactions include:
- Electrophilic attack
- Nucleophilic attack
- Cycloaddition
相似化合物的比较
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 2-(3-chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, highlighting substituent effects on molecular properties:
Abbreviations: TPSA = Topological Polar Surface Area; logP = Partition coefficient (octanol/water).
Chlorine Substitution (4-Chloro vs. 3-Chloro)
- The 3-chloro isomer may exhibit distinct electronic distribution compared to the 4-chloro analog, altering dipole moments and intermolecular interactions.
- Lipophilicity : The 4-chloro derivative’s logP of 2.2 suggests moderate lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility. The 3-chloro isomer is expected to have comparable logP, though steric differences could modulate solubility .
Fluorine Substitution (4-Fluoro)
- Metabolic Stability : Fluorine’s small size and high electronegativity reduce susceptibility to oxidative metabolism, improving pharmacokinetic profiles. The 4-fluoro analog’s lower logP (1.926 vs. 2.2 for 4-chloro) indicates reduced lipophilicity, which may enhance solubility .
Methyl and Methoxy Substitutions
- Hydrophobicity vs. Methoxy groups introduce polarity and hydrogen-bonding capacity, which could elevate TPSA and improve target engagement .
Positional Isomerism
- Para vs. Meta vs. Ortho : Para-substituted derivatives (e.g., 4-chloro, 4-fluoro) allow symmetrical electronic effects, while meta (3-chloro, 3-methyl) and ortho (2-methyl) substituents create asymmetrical charge distribution and steric challenges, respectively. These differences could influence receptor binding specificity .
Implications for Drug Design
The thienopyrazole core’s moderate TPSA (~69–80 Ų) aligns with Lipinski’s rules for oral bioavailability, making these compounds viable candidates for further pharmacological evaluation. Key considerations include:
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets, whereas fluorine’s metabolic stability is advantageous for prolonged half-life .
- Substituent Position : The 3-chloro isomer’s unique substitution pattern may offer distinct selectivity profiles compared to para-substituted analogs, warranting crystallographic studies (e.g., using SHELX or ORTEP tools ) to elucidate conformational preferences.
常见问题
Q. What are the recommended synthetic routes for 2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, and how can purity be optimized?
The compound can be synthesized via cyclocondensation of substituted hydrazines with thiophene-based precursors. For example, a reflux method in ethanol (EtOH) with a chlorophenyl-substituted hydrazine hydrochloride (e.g., 3-chlorophenylhydrazine) and a thieno-pyrazole precursor (e.g., 4-oxotetrahydrothiophene-3-carbonitrile) is effective, yielding intermediates that are deprotected under basic conditions . Purity optimization involves:
- Chromatographic purification : Flash column chromatography (cyclohexane/EtOAc gradients) resolves byproducts, with TLC monitoring (e.g., Rf ~0.3 in hexane/EtOAc 1:1) .
- Acid-base workup : Post-reaction, washing with 1.0 M NaOH removes unreacted hydrazine salts, followed by brine and drying over Na₂SO₄ .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.14–7.76 ppm, NH₂ signals at δ 10.22 ppm) and carbon backbone . IR confirms functional groups (e.g., NH stretching ~3237–3428 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. Use high-resolution data (≤1.0 Å) for accurate thermal parameter modeling .
Q. What solvent systems and reaction conditions are critical for stability during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DCE, DMSO) enhance solubility of intermediates. Avoid protic solvents post-acylation to prevent hydrolysis .
- Temperature control : Reflux in EtOH (80°C, 2–3 h) ensures complete cyclization, while higher temperatures (>100°C) risk decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thieno-pyrazole derivatives?
Discrepancies in activity (e.g., agonist vs. antagonist effects) may arise from:
- Structural analogs : Subtle substituent changes (e.g., 3-chlorophenyl vs. 2,4-dimethylphenyl) alter CRY1/CRY2 selectivity. Compare binding assays using U2OS cells with Bmal1-dLuc reporters to validate target engagement .
- Assay conditions : Optimize cell lines (e.g., HEK293 vs. U2OS) and ligand concentrations (e.g., 0.1–100 μM) to account for off-target effects .
Q. What strategies improve hydrogen-bonding network analysis in crystal structures of this compound?
- Graph set analysis : Categorize motifs (e.g., R₂²(8) rings for NH···S interactions) using Etter’s formalism. Software like Mercury (CCDC) visualizes motifs, while SHELXL refines H-atom positions .
- Thermal ellipsoid modeling : High-resolution data (synchrotron sources) reduce errors in H-bond geometry (e.g., D···A distances <3.5 Å) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Docking studies : Use AutoDock Vina with CRY1/CRY2 homology models (PDB: 4U0R) to assess binding poses. Focus on chlorophenyl-thiophene interactions in hydrophobic pockets .
- MD simulations : GROMACS trajectories (100 ns, AMBER force field) evaluate stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) for conserved binding .
Q. What are the key considerations for designing derivatives with enhanced metabolic stability?
- Bioisosteric replacement : Substitute the 3-chlorophenyl group with trifluoromethyl or pyridyl moieties to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce acetyl-protected amines (e.g., N-acetyl derivatives) to improve oral bioavailability. Validate via in vitro microsomal assays (e.g., t₁/₂ > 60 min) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
